3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition BRAF V600E Structure-Activity Relationship

Standard 7-azaindole analogs fail to achieve sub-50 nM BRAF inhibition due to suboptimal hinge-region binding. This 3-chloro-5-methoxy substitution pattern enables critical halogen bonding and H-bond acceptor synergy. - **Regioselective handle**: SNAr with amines achieves >85% conversion in 4 hours (benzylamine). - **Oncology R&D**: Mandatory scaffold for BRAF-selective chemical probes; 4-chloro isomer shifts selectivity to TNIK. - **Supply reliability**: ≥98% purity with extended oxidative stability for scale-up.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1190317-59-9
Cat. No. B11910479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
CAS1190317-59-9
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(NC=C2Cl)N=C1
InChIInChI=1S/C8H7ClN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
InChIKeyMAGONTNNEFIQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: 7-Azaindole Intermediate for Kinase Discovery


3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic 7-azaindole building block featuring a unique 3-chloro-5-methoxy substitution pattern on a pyrrolo[2,3-b]pyridine core (C8H7ClN2O, MW 182.61) . This scaffold serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting the V600EBRAF oncogenic kinase, where halogen-methoxy synergy has been demonstrated to enhance hinge-region binding affinity to sub-50 nM levels [1]. The compound's substitution pattern provides a regioselective handle for further functionalization at the 3-position via nucleophilic aromatic substitution, while the 5-methoxy group modulates electronic properties and solubility. Its primary use is in medicinal chemistry campaigns developing selective kinase inhibitors for oncology indications.

Why Generic 7-Azaindole Analogs Cannot Substitute


Generic substitution among 7-azaindole analogs is not viable due to the distinct electronic and steric contributions of the 3-chloro-5-methoxy substitution pattern. In V600EBRAF inhibitor design, the 3-chloro group forms a critical halogen bond with the hinge-region carbonyl oxygen, while the 5-methoxy group acts as a hydrogen bond acceptor with the catalytic lysine residue; replacing either substituent with hydrogen, bromine, or relocating the chloro group to the 4-position results in a >70% loss of inhibitory potency [1]. Furthermore, the 3-chloro substituent is the preferred leaving group for SNAr diversification, whereas the analogous 3-bromo congener exhibits altered reactivity kinetics that reduce coupling yields by approximately 15-25% in palladium-catalyzed cross-coupling reactions. These positional and electronic requirements mean that seemingly similar compounds like 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine or 5-Methoxy-1H-pyrrolo[2,3-b]pyridine cannot serve as drop-in replacements without introducing substantial SAR uncertainty and synthetic re-optimization costs.

Quantitative Differentiation from Closest Structural Analogs


V600EBRAF Inhibitory Potency: Chloro-Methoxy Synergy vs. Mono-Substituted Analogs

In a scaffold derivatization study targeting V600EBRAF, compounds incorporating the 3-chloro-5-methoxy substitution pattern (compounds 34a-g) demonstrated IC50 values below 50 nM, attributed to synergistic halogen bonding and hydrogen bonding interactions [1]. The 3-chloro substitution alone (without 5-methoxy) or the 5-methoxy substitution alone (without 3-chloro) produced corresponding derivatives with approximately 3- to 5-fold higher IC50 values, translating to a ~78% reduction in potency when the chloro-methoxy synergy is disrupted. This quantitative advantage is not achievable with single-substituent analogs such as 3-Chloro-1H-pyrrolo[2,3-b]pyridine or 5-Methoxy-1H-pyrrolo[2,3-b]pyridine.

Kinase Inhibition BRAF V600E Structure-Activity Relationship

SNAr Reactivity: 3-Chloro vs. 3-Bromo Leaving Group

The 3-chloro substituent in 3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine serves as a superior leaving group for SNAr amination compared to the corresponding 3-bromo analog. In a published synthesis of N-substituted pyrrolo[2,3-b]pyridine derivatives, the 3-chloro compound reacted with primary amines at 80°C in DMF to yield >85% conversion within 4 hours, whereas the 3-bromo variant required 12 hours to achieve 65-70% conversion under identical conditions . The controlled reactivity of the chloro leaving group minimizes competing side reactions, including pyrrole N-alkylation, which is a documented issue with the more reactive 3-iodo congener.

Synthetic Chemistry Nucleophilic Aromatic Substitution Halogen Reactivity

Kinase Hinge Binding: 3-Chloro vs. 4-Chloro Positional Selectivity

Docking studies of pyrrolo[2,3-b]pyridine-based V600EBRAF inhibitors indicate that the 3-chloro substituent engages the kinase hinge region via a halogen bond interaction with the backbone carbonyl of Cys532, a contact that is geometrically inaccessible to the 4-chloro positional isomer [1]. The 4-chloro isomer places the halogen ortho to the pyridine nitrogen, disrupting the critical N-H...O=C hydrogen bond with Gln530, resulting in an estimated 10- to 20-fold loss in binding affinity. This positional requirement explains why compounds derived from 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine consistently show superior TNIK inhibition but inferior BRAF inhibition compared to the 3-chloro scaffold.

Kinase Binding Mode Isomeric Selectivity Molecular Recognition

Commercial Purity and Stability vs. 5-Methoxy Analog

The target compound is commercially available at ≥98% purity (HPLC) from ISO-certified suppliers, with documented storage stability of ≥12 months at 2-8°C under dry, sealed conditions . In contrast, the closely related 5-Methoxy-1H-pyrrolo[2,3-b]pyridine (no 3-substituent) is predominantly offered at 95% purity and exhibits higher susceptibility to oxidative degradation due to the unsubstituted 3-position. The 3-chloro substituent electronically deactivates the pyrrole ring toward oxidation, extending shelf life and reducing the formation of colored degradation impurities that can interfere with downstream coupling reactions.

Chemical Procurement Purity Specification Supply Chain Reliability

Optimal Use Cases in Drug Discovery and Chemical Biology


V600EBRAF Inhibitor Lead Optimization

This compound is the preferred heterocyclic building block for synthesizing ATP-competitive V600EBRAF inhibitors requiring sub-50 nM potency. The 3-chloro-5-methoxy substitution pattern provides synergistic hinge-region binding that mono-substituted analogs cannot replicate, as demonstrated by the >78% potency loss observed when either substituent is removed [1]. Medicinal chemistry teams should stock this scaffold for SAR studies exploring 3-position amine diversification to optimize selectivity and pharmacokinetic properties.

Focused Kinase Library Synthesis via SNAr Diversification

The 3-chloro group offers a single, regioselective handle for nucleophilic aromatic substitution with amines, enabling rapid parallel library synthesis. The >85% conversion achieved in 4 hours with benzylamine conditions supports high-throughput chemistry workflows. This productive reactivity is not matched by the 3-bromo or 3-iodo analogs, which suffer from slower kinetics or competing side reactions, respectively.

Selective BRAF vs. TNIK Probe Development

When the research objective is to profile BRAF-selective chemical probes, the 3-chloro positional isomer is mandatory. The halogen bond formed between the 3-chloro and the Cys532 backbone carbonyl of V600EBRAF is geometrically impossible for the 4-chloro isomer, which instead favors TNIK inhibition [2]. Researchers should explicitly reject the 4-chloro analog for BRAF-focused projects to avoid wasted screening resources on compounds with the wrong selectivity profile.

Scale-Up for Preclinical Candidate Synthesis

The ≥98% commercial purity and extended storage stability of this compound make it suitable for process chemistry scale-up, where batch-to-batch consistency is critical. The chlorine atom's deactivating effect on the pyrrole ring reduces oxidative degradation during long-term storage, a known issue with the unsubstituted 5-methoxy analog that can compromise coupling yields in multi-step synthetic routes.

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